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Protein hydrolyzates, jojoba - 100684-35-3

Protein hydrolyzates, jojoba

Catalog Number: EVT-1508112
CAS Number: 100684-35-3
Molecular Formula: C7H4BrNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein Hydrolyzates from Jojoba are derived from the enzymatic hydrolysis of proteins found in jojoba seeds (Simmondsia chinensis). Jojoba oil, primarily known for its cosmetic applications, also contains proteins that can be hydrolyzed into smaller peptides and amino acids. These hydrolyzates have gained attention for their potential applications in various fields, including agriculture, food science, and biotechnology.

Source

Jojoba is a shrub native to the southwestern United States and Mexico. The seeds of jojoba contain approximately 40-50% oil and 20-30% protein. The extraction of protein hydrolyzates involves breaking down these proteins into smaller peptides through enzymatic processes, enhancing their bioavailability and functional properties.

Classification

Protein hydrolyzates can be classified based on their molecular weight:

  • Low Molecular Weight Hydrolyzates: Composed of small peptides and free amino acids.
  • High Molecular Weight Hydrolyzates: Contain larger peptide chains.
Synthesis Analysis

Methods

The synthesis of protein hydrolyzates from jojoba typically involves enzymatic hydrolysis, which is preferred due to its specificity and efficiency. The process generally includes the following steps:

  1. Preparation of Jojoba Meal: The seeds are crushed and defatted to isolate the protein content.
  2. Enzymatic Hydrolysis: Proteases such as Alcalase or others are used to catalyze the breakdown of protein into peptides. The pH is maintained between 7.5-8.0 during this process to optimize enzyme activity .
  3. Filtration and Concentration: After hydrolysis, the mixture is filtered to remove insoluble materials, and the liquid fraction containing peptides is concentrated.

Technical Details

The degree of hydrolysis (DH) is a critical parameter that indicates the extent of protein breakdown. It is defined as the percentage of peptide bonds cleaved during hydrolysis, affecting the bioactivity and functional properties of the resulting hydrolyzate .

Molecular Structure Analysis

Structure

The molecular structure of protein hydrolyzates from jojoba consists primarily of peptides and free amino acids. These structures vary significantly based on the specific enzymes used during hydrolysis and the conditions applied (e.g., temperature, pH).

Data

Analytical techniques such as high-performance liquid chromatography (HPLC) are used to characterize the peptide profiles in jojoba protein hydrolyzates, revealing a diverse range of amino acid compositions .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in producing jojoba protein hydrolyzates is peptide bond cleavage, facilitated by proteolytic enzymes. This reaction can be summarized as follows:

Protein+WaterEnzymePeptides+Amino Acids\text{Protein}+\text{Water}\xrightarrow{\text{Enzyme}}\text{Peptides}+\text{Amino Acids}

Technical Details

The efficiency of enzymatic hydrolysis depends on several factors:

  • Enzyme Type: Different enzymes exhibit varying specificity for substrates.
  • Reaction Conditions: Temperature, pH, and substrate concentration affect enzyme activity .
Mechanism of Action

Process

The mechanism of action for enzymatic hydrolysis involves the binding of enzymes to specific peptide bonds within proteins. Upon binding, enzymes catalyze the cleavage of these bonds, resulting in smaller peptide fragments.

Data

Studies indicate that using specific enzymes like Alcalase leads to higher yields of desirable peptides compared to general proteases . The resulting peptides often exhibit enhanced functional properties such as solubility and bioactivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a light-colored powder or liquid.
  • Solubility: Varies with molecular weight; low molecular weight peptides are generally more soluble in water.

Chemical Properties

  • pH: Hydrolyzed products typically maintain a neutral to slightly alkaline pH.
  • Nutritional Composition: Rich in essential amino acids, which are vital for various biological functions.

Relevant analyses show that enzymatically hydrolyzed jojoba meal exhibits increased amino acid content compared to non-hydrolyzed forms .

Applications

Scientific Uses

Protein hydrolyzates from jojoba have several applications:

  • Agriculture: Used as biostimulants to enhance plant growth by improving nutrient uptake and microbial activity in soil .
  • Food Industry: Serve as functional ingredients that can improve texture, flavor, and nutritional value in food products.
  • Biotechnology: Employed in cell culture media to promote cell growth due to their rich amino acid profile .

Properties

CAS Number

100684-35-3

Product Name

Protein hydrolyzates, jojoba

Molecular Formula

C7H4BrNO2

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